molecular formula C15H19N3O3 B2891484 2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide CAS No. 873083-05-7

2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Numéro de catalogue B2891484
Numéro CAS: 873083-05-7
Poids moléculaire: 289.335
Clé InChI: REJPELCPHIPCQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known by its abbreviated name, EMB-001.

Mécanisme D'action

The mechanism of action of EMB-001 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. EMB-001 also appears to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects
EMB-001 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. EMB-001 has also been shown to reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, EMB-001 has been shown to induce apoptosis in cancer cells, which could make it a potential anti-cancer agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using EMB-001 in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of these conditions. Additionally, its potential as an anti-cancer agent makes it a valuable tool for cancer research.
However, there are also some limitations to using EMB-001 in lab experiments. One of the main limitations is the lack of information on its toxicity and side effects. Further studies are needed to determine the safety profile of EMB-001. Additionally, the synthesis of EMB-001 is a multi-step process that requires the use of various reagents and catalysts, which could be a limiting factor in its use in lab experiments.

Orientations Futures

There are several future directions for the research on EMB-001. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to determine the safety profile of EMB-001 and its potential side effects. Another area of research could focus on the optimization of the structure of EMB-001 to improve its efficacy as a therapeutic agent. Finally, further studies are needed to explore the potential of EMB-001 as an anti-cancer agent and to determine its mechanism of action in cancer cells.
Conclusion
In conclusion, EMB-001 is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases. Additionally, its potential as an anti-cancer agent makes it a valuable tool for cancer research. However, further studies are needed to determine its safety profile and to optimize its structure for improved efficacy.

Méthodes De Synthèse

The synthesis of EMB-001 involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of the oxadiazole ring, which is achieved by reacting hydrazine hydrate with 4-methoxybenzohydrazide in the presence of phosphorous oxychloride. The resulting product is then reacted with ethyl 4-chlorobutyrate to obtain the intermediate compound. The final step involves the amidation of the intermediate compound with butanoyl chloride to produce EMB-001.

Applications De Recherche Scientifique

EMB-001 has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. Several studies have demonstrated its efficacy as an anti-inflammatory and analgesic agent. EMB-001 has also been shown to have anticonvulsant properties and could be used as a potential treatment for epilepsy. Additionally, EMB-001 has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

Propriétés

IUPAC Name

2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-10(5-2)15(19)16-14-13(17-21-18-14)11-6-8-12(20-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJPELCPHIPCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.